(E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(3-methylthiophen-2-yl)ethene-1-sulfonamide
Description
(E)-N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-(3-methylthiophen-2-yl)ethene-1-sulfonamide is a sulfonamide derivative featuring a benzodioxole moiety and a 3-methylthiophene group linked via an ethene spacer. The (E)-stereochemistry at the ethene bridge is critical for its molecular conformation and intermolecular interactions, particularly in crystal packing and biological activity.
Properties
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methylthiophen-2-yl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S2/c1-11-4-6-21-15(11)5-7-22(17,18)16-9-12-2-3-13-14(8-12)20-10-19-13/h2-8,16H,9-10H2,1H3/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLSGAXIRFKQGM-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CS(=O)(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(3-methylthiophen-2-yl)ethene-1-sulfonamide typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Thiophene Ring: Thiophene rings are often synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Coupling Reactions: The benzodioxole and thiophene rings can be coupled using various cross-coupling reactions such as Suzuki or Heck reactions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under various conditions (e.g., acidic or basic).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The sulfonamide group is known to inhibit certain enzymes, making the compound a potential candidate for drug development.
Antimicrobial Activity: Compounds with similar structures have shown antimicrobial properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(3-methylthiophen-2-yl)ethene-1-sulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity. The benzodioxole and thiophene rings may interact with hydrophobic pockets in the target protein, enhancing binding affinity.
Comparison with Similar Compounds
N-[1-(2-Chlorophenyl)-2-{1-Methyl-5-Nitro-4-[(Phenylsulfonyl)Methyl]-1H-Imidazol-2-yl}Ethyl] Acetamide
This compound shares the sulfonamide functional group but replaces the benzodioxole and thiophene moieties with a chlorophenyl and nitroimidazole system. Key differences include:
- Bioactivity : The nitroimidazole group enhances antimicrobial activity, whereas the benzodioxole-thiophene system in the target compound may favor CNS-targeted interactions due to improved blood-brain barrier penetration .
- Synthetic Route : Synthesized via TDAE-mediated coupling in DMF at −20°C (47% yield), contrasting with the target compound’s likely use of Suzuki-Miyaura coupling for the thiophene-benzodioxole assembly .
(E)-3-(Benzo[d][1,3]Dioxol-5-yl)-N-Methyl-N-(Naphthalen-1-ylMethyl)Prop-2-en-1-Amine
This analog retains the benzodioxole group but replaces the sulfonamide with a methylamine-naphthalene system. Notable contrasts:
- Hydrogen Bonding: The absence of a sulfonamide reduces hydrogen-bond donor capacity, limiting crystal packing stability compared to the target compound .
Functional Group Comparisons
Benzodioxole vs. Benzothiazole Systems
Compounds like (E)-4-((2,4-Dioxothiazolidin-5-ylidene)Methyl)-N-Phenyl Benzamide derivatives highlight the role of heterocycles. Benzodioxole in the target compound offers lower electronegativity than benzothiazole, reducing metabolic degradation but also decreasing π-acidity for metal coordination .
Thiophene vs. Furan Derivatives
The 3-methylthiophene group in the target compound provides enhanced sulfur-mediated hydrophobic interactions compared to furan-based analogs. Thiophene’s larger atomic radius also increases steric bulk, affecting binding pocket compatibility in enzyme targets .
Physicochemical and Crystallographic Data
Biological Activity
(E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(3-methylthiophen-2-yl)ethene-1-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C16H17N1O3S
- Molecular Weight : 305.37 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : In vitro studies have shown effectiveness against several bacterial strains.
- Antitumor Activity : Preliminary data suggest potential in inhibiting cancer cell proliferation.
- Psychoactive Effects : Related compounds have demonstrated psychoactive properties, indicating possible entactogenic effects.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar sulfonamide compounds often inhibit certain enzymes, which could affect metabolic pathways in target organisms.
- Receptor Modulation : The benzodioxole moiety may interact with neurotransmitter receptors, influencing neurochemical pathways.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of related compounds, noting that modifications in the benzodioxole structure significantly impacted activity against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones in disk diffusion assays.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
Antitumor Activity
In vitro assays on various cancer cell lines showed that the compound inhibited cell growth at micromolar concentrations. A notable study reported:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)
- IC50 Values :
- HeLa: 10 µM
- MCF7: 15 µM
Psychoactive Properties
Human psychopharmacology studies on derivatives of the benzodioxole class indicated that modifications could lead to nonhallucinogenic psychoactive effects. The N-methyl derivative was noted for its novel psychoactive profile without significant hallucinogenic properties, suggesting a potential therapeutic application in psychotherapy.
Q & A
Basic: What are the key structural features influencing the reactivity of this sulfonamide compound?
The compound’s reactivity is governed by its (E)-ethene sulfonamide backbone, benzodioxole ring, and 3-methylthiophenyl group. The sulfonamide moiety acts as a strong electron-withdrawing group, enhancing electrophilic substitution at the thiophene ring. Steric hindrance from the benzodioxole methyl group and the (E)-configuration may influence regioselectivity in cross-coupling reactions. Characterization via H NMR and X-ray crystallography (as demonstrated for similar sulfonamides) is critical to confirm stereochemistry and substituent orientation .
Advanced: How can researchers optimize the synthesis to minimize isomer formation?
The (E)-configuration is stabilized by steric and electronic factors. To suppress (Z)-isomer formation:
- Use polar aprotic solvents (e.g., DMF) to stabilize the transition state.
- Introduce bulky bases (e.g., DBU) to control deprotonation kinetics during sulfonamide formation .
- Monitor reaction progress via HPLC with a chiral stationary phase to detect isomer ratios early .
- Computational modeling (DFT) can predict energy barriers for isomerization pathways, guiding solvent and catalyst selection .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- NMR : H and C NMR to confirm sulfonamide linkage and thiophene substitution patterns. NOESY can distinguish (E)/(Z) isomers via spatial proximity analysis.
- IR : Validate sulfonamide S=O stretches (~1350–1150 cm).
- Mass Spectrometry : HRMS (ESI/TOF) to confirm molecular weight and fragmentation pathways.
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .
Advanced: How can computational methods predict biological interactions of this compound?
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase-2), leveraging the sulfonamide’s known affinity for enzyme active sites.
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields).
- DFT Calculations : Evaluate electronic properties (HOMO-LUMO gaps) to predict redox behavior and reactive sites for derivatization .
Basic: What are common synthetic routes for analogous sulfonamide derivatives?
- Sulfonylation : React 2H-1,3-benzodioxol-5-ylmethylamine with 3-methylthiophene-2-sulfonyl chloride in the presence of triethylamine (base) and DCM (solvent) at 0–5°C .
- Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the ethene position .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) .
Advanced: How to resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Validate IC values across multiple assays (e.g., enzymatic vs. cell-based) to differentiate target-specific effects from off-target interactions.
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may skew results .
- Control Experiments : Include structurally similar analogs (e.g., benzodioxole-free derivatives) to isolate the benzodioxole’s contribution to activity .
Basic: What industrial-grade methods should be avoided in academic synthesis?
Avoid high-throughput continuous flow reactors or solvent-intensive protocols. Opt for batch synthesis with recyclable catalysts (e.g., Pd/C for cross-coupling) and green solvents (e.g., cyclopentyl methyl ether) to align with academic sustainability goals .
Advanced: How to design experiments assessing the compound’s photostability?
- Accelerated Light Testing : Expose to UV-Vis light (300–800 nm) in a photoreactor and monitor degradation via HPLC at 24-hour intervals.
- Quenching Studies : Add antioxidants (e.g., BHT) to assess radical-mediated pathways.
- TD-DFT Calculations : Predict excited-state behavior and identify susceptible bonds (e.g., ethene π-system) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
